![molecular formula C13H18ClF2N B13566202 2-{[4-(Difluoromethyl)phenyl]methyl}-2-methylpyrrolidinehydrochloride](/img/structure/B13566202.png)
2-{[4-(Difluoromethyl)phenyl]methyl}-2-methylpyrrolidinehydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-{[4-(Difluoromethyl)phenyl]methyl}-2-methylpyrrolidinehydrochloride is a chemical compound known for its unique structural properties and potential applications in various fields. This compound features a difluoromethyl group attached to a phenyl ring, which is further connected to a pyrrolidine ring. The hydrochloride salt form enhances its solubility and stability, making it suitable for various applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[4-(Difluoromethyl)phenyl]methyl}-2-methylpyrrolidinehydrochloride typically involves multiple steps, starting from readily available precursors. One common method involves the reaction of 4-(difluoromethyl)benzyl chloride with 2-methylpyrrolidine in the presence of a base such as sodium hydride or potassium carbonate. The reaction is usually carried out in an organic solvent like dichloromethane or toluene under reflux conditions. The resulting product is then treated with hydrochloric acid to obtain the hydrochloride salt.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of microreactors can improve reaction control and scalability. For instance, the nitration process of similar compounds has shown that continuous flow microreactors can significantly increase reaction efficiency and yield .
化学反応の分析
Types of Reactions
2-{[4-(Difluoromethyl)phenyl]methyl}-2-methylpyrrolidinehydrochloride can undergo various chemical reactions, including:
Oxidation: The difluoromethyl group can be oxidized to form difluoromethyl ketones.
Reduction: The compound can be reduced to form the corresponding alcohol.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine or nitric acid under acidic conditions.
Major Products Formed
Oxidation: Difluoromethyl ketones.
Reduction: Corresponding alcohols.
Substitution: Halogenated or nitrated derivatives of the phenyl ring.
科学的研究の応用
2-{[4-(Difluoromethyl)phenyl]methyl}-2-methylpyrrolidinehydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its potential therapeutic properties, particularly in the development of new pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of 2-{[4-(Difluoromethyl)phenyl]methyl}-2-methylpyrrolidinehydrochloride involves its interaction with specific molecular targets. The difluoromethyl group can enhance the compound’s binding affinity to certain enzymes or receptors, thereby modulating their activity. The exact pathways and targets depend on the specific application and context of use.
類似化合物との比較
Similar Compounds
- 2-{[4-(Difluoromethyl)phenyl]methyl}-2-methylpyrrolidine
- 2-{[4-(Trifluoromethyl)phenyl]methyl}-2-methylpyrrolidine
- 2-{[4-(Chloromethyl)phenyl]methyl}-2-methylpyrrolidine
Uniqueness
2-{[4-(Difluoromethyl)phenyl]methyl}-2-methylpyrrolidinehydrochloride stands out due to the presence of the difluoromethyl group, which imparts unique electronic and steric properties. This can lead to enhanced stability, binding affinity, and reactivity compared to its analogs.
特性
分子式 |
C13H18ClF2N |
|---|---|
分子量 |
261.74 g/mol |
IUPAC名 |
2-[[4-(difluoromethyl)phenyl]methyl]-2-methylpyrrolidine;hydrochloride |
InChI |
InChI=1S/C13H17F2N.ClH/c1-13(7-2-8-16-13)9-10-3-5-11(6-4-10)12(14)15;/h3-6,12,16H,2,7-9H2,1H3;1H |
InChIキー |
FVZCXERMPQRKBS-UHFFFAOYSA-N |
正規SMILES |
CC1(CCCN1)CC2=CC=C(C=C2)C(F)F.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



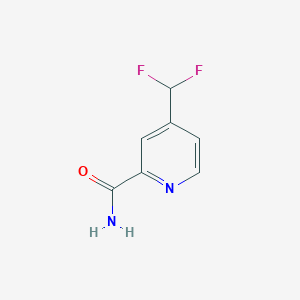
![[4-(2-Aminoethyl)-2-fluorophenyl]methanol](/img/structure/B13566130.png)
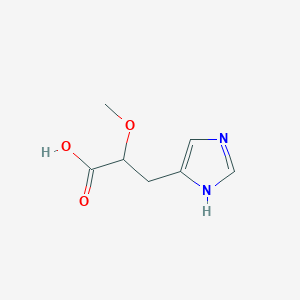
![2-(2-{[(tert-butoxy)carbonyl]amino}ethyl)-5-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-1,3-thiazole-4-carboxylicacid](/img/structure/B13566147.png)
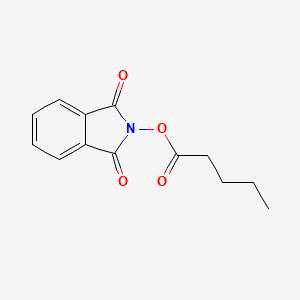
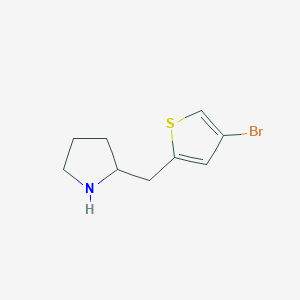
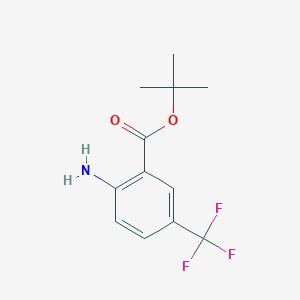
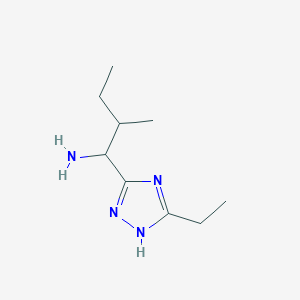
![2-Bromo-7-oxaspiro[3.5]nonane](/img/structure/B13566186.png)
![2-{[(Tert-butoxy)carbonyl]amino}-4-methylbenzoic acid](/img/structure/B13566197.png)
![tert-butylN-[2-(1-aminocyclopentyl)ethyl]carbamate](/img/structure/B13566206.png)
![1-[2-Fluoro-6-(hydroxymethyl)phenyl]piperidine-4-carbonitrile](/img/structure/B13566211.png)

